Bis(cyclopentadienyl)vanadium bromide

Description

Contextualization of Vanadocene Chemistry in Transition Metal Organometallics

Vanadocene chemistry is a subset of the broader field of organometallic chemistry, which studies compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal. pharmacy180.com Vanadocene itself, bis(η⁵-cyclopentadienyl)vanadium or Cp₂V, is a violet crystalline, paramagnetic solid. caltech.edu It is a member of the metallocene family, which are renowned for their unique structures and reactivity. caltech.edu

The study of vanadocene and its derivatives is significant for understanding the behavior of transition metals in organometallic frameworks. Vanadium can exist in multiple oxidation states, from +2 to +5, which contributes to the diverse reactivity of its organometallic complexes. pharmacy180.com

Historical Development and Evolution of Synthetic Methodologies for Cyclopentadienylvanadium Complexes

The field of vanadocene chemistry began to flourish in the mid-20th century. A pivotal moment was the first synthesis of vanadocene in 1954 by Birmingham, Fischer, and Wilkinson. caltech.edu Their method involved the reduction of vanadocene dichloride (Cp₂VCl₂) with aluminum hydride. caltech.edu

The synthesis of cyclopentadienylvanadium complexes has since evolved. Early methods for preparing metallocenes, such as ferrocene (B1249389), often utilized Grignard reagents like cyclopentadienyl (B1206354) magnesium bromide with a metal halide. rsc.org While a specific, detailed synthetic route for Bis(cyclopentadienyl)vanadium (B1143444) bromide is not widely documented in introductory literature, the synthesis of related vanadocene halides provides insight into potential methodologies. For instance, the closely related vanadocene dichloride is prepared by reacting vanadium tetrachloride with sodium cyclopentadienide (B1229720). pharmacy180.com It is plausible that similar salt metathesis reactions involving a suitable vanadium(III) source and a bromide-containing cyclopentadienyl reagent could be employed.

Research Significance of Halide Bis(cyclopentadienyl)vanadium Complexes

Halide derivatives of vanadocene, such as Bis(cyclopentadienyl)vanadium bromide, are important precursors and reactants in organometallic synthesis. The halide ligand can be readily substituted, allowing for the introduction of a wide variety of other functional groups.

Research has shown that bis(η-cyclopentadienyl)vanadium(III) derivatives, with the general formula [V(cp)₂X] (where X is a halide), can undergo insertion reactions. For example, the reaction of these complexes with carbon monoxide can lead to the formation of acyl derivatives. rsc.org Furthermore, the reaction of this compound with nitrogen monoxide has been reported, leading to a complex mixture of nitrosyl products, highlighting its reactivity.

The paramagnetic nature of many vanadocene derivatives, including the V(IV) state often accessible from V(III) precursors, makes them subjects of interest for studies using techniques like electron paramagnetic resonance (EPR) spectroscopy. EPR is a powerful method for studying materials with unpaired electrons, such as certain metal complexes. wikipedia.org

Overview of Key Academic Research Trajectories for this compound

While specific research trajectories for this compound are not as extensively documented as for its chloride counterpart, its role can be inferred from the broader research on vanadocene halides. Key areas of investigation include:

Catalysis: Organovanadium compounds, in general, are explored for their catalytic activity in polymerization reactions. While not as commercially prevalent as other transition metal catalysts, they remain a subject of academic interest.

Synthesis of Novel Organometallic Compounds: As a precursor, this compound can be used to synthesize a range of other vanadocene derivatives by replacing the bromide ligand. These new compounds can then be studied for their unique electronic and structural properties.

Magnetic Materials: The paramagnetic nature of many vanadium complexes makes them interesting for the development of new magnetic materials.

Bioinorganic Chemistry: Vanadocene dichloride has been investigated for its potential anticancer properties. pharmacy180.com While this research has primarily focused on the dichloride, the study of other vanadocene halides, including the bromide, could offer insights into the structure-activity relationships of these compounds.

Structure

2D Structure

3D Structure of Parent

Properties

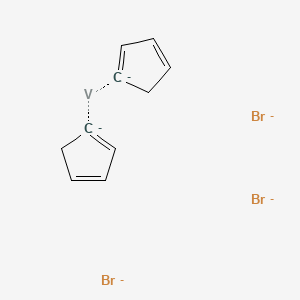

IUPAC Name |

cyclopenta-1,3-diene;vanadium;tribromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.3BrH.V/c2*1-2-4-5-3-1;;;;/h2*1-3H,4H2;3*1H;/q2*-1;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMRZAYBJNRGQN-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[V].[Br-].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br3V-5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64815-29-8 | |

| Record name | Bis(cyclopentadienyl)vanadium(III) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations in the Preparation of Bis Cyclopentadienyl Vanadium Bromide

Historical and Modern Synthetic Approaches

The preparation of bis(cyclopentadienyl)vanadium (B1143444) bromide and its analogues has evolved from early methods to more refined strategies that offer improved yields and purity. These approaches can be broadly categorized into three main types: reactions involving alkali metal cyclopentadienides, strategies based on reductive elimination and oxidative addition, and ligand exchange reactions.

Alkali Metal Cyclopentadienide (B1229720) Routes with Vanadium Halide Precursors

A foundational and widely utilized method for the synthesis of metallocenes involves the reaction of a transition metal halide with an alkali metal salt of cyclopentadiene. In the context of bis(cyclopentadienyl)vanadium bromide, this typically involves the reaction of a vanadium halide precursor, such as vanadium(III) bromide or vanadium(IV) bromide, with a cyclopentadienylating agent like sodium cyclopentadienide (NaCp) or cyclopentadienylmagnesium bromide (CpMgBr). wikipedia.org

The general reaction can be represented as: VBrn + 2 NaCp → (C₅H₅)₂VBrn-₂ + 2 NaBr

The choice of the vanadium precursor's oxidation state can influence the reaction pathway and the final product. For instance, starting with a vanadium(III) halide would theoretically lead to a vanadium(III) product, which may then be oxidized to the desired vanadium(IV) state of this compound. Conversely, using a vanadium(IV) halide could directly yield the target compound, though the stability of VBr₄ can be a limiting factor.

A common practice in the synthesis of analogous vanadocene dichlorides involves the use of vanadium(III) chloride (VCl₃) or vanadium(IV) chloride (VCl₄) with sodium cyclopentadienide in an appropriate solvent like tetrahydrofuran (B95107) (THF). The reaction with VCl₄ is often preferred for its higher reactivity. By analogy, a plausible route to this compound would involve the reaction of VBr₃ or VBr₄ with two equivalents of sodium cyclopentadienide.

Interactive Data Table: Alkali Metal Cyclopentadienide Routes for Metallocene Synthesis

| Vanadium Precursor | Cyclopentadienyl (B1206354) Reagent | Typical Solvent | Product Analogue | Reference |

| VCl₄ | NaC₅H₅ | THF | (C₅H₅)₂VCl₂ | google.com |

| VCl₃ | NaC₅H₅ | DME | (C₅H₅)₂V | wikipedia.org |

| FeCl₂ | NaC₅H₅ | THF | (C₅H₅)₂Fe | wikipedia.org |

Reductive Elimination and Oxidative Addition Strategies

Reductive elimination and oxidative addition are fundamental reaction types in organometallic chemistry that involve changes in the oxidation state and coordination number of the metal center. These strategies can be conceptually applied to the synthesis of this compound.

Oxidative Addition: A potential route involves the oxidative addition of molecular bromine (Br₂) to vanadocene, (C₅H₅)₂V. Vanadocene is a 15-electron, V(II) complex and is thus susceptible to oxidation. The reaction would proceed by the addition of bromine across the vanadium center, leading to a formal increase in the oxidation state of vanadium from +2 to +4 and an increase in the coordination number.

(C₅H₅)₂V + Br₂ → (C₅H₅)₂VBr₂

This method is attractive due to the commercial availability of vanadocene. The reaction is typically carried out in a non-polar, inert solvent to prevent side reactions. The success of this approach hinges on the controlled addition of bromine to avoid over-oxidation or decomposition of the metallocene.

Reductive Elimination: While less common for the direct synthesis of this compound, reductive elimination is the microscopic reverse of oxidative addition. It is a key step in many catalytic cycles and involves the formation of a new bond between two ligands with a concomitant reduction in the metal's oxidation state. In the context of this compound, understanding reductive elimination is crucial for assessing its stability and potential decomposition pathways.

Ligand Exchange Reactions for Halide Incorporation

Ligand exchange, particularly halide exchange, provides another synthetic avenue to this compound. This approach typically starts with a more readily available vanadocene dihalide, such as bis(cyclopentadienyl)vanadium dichloride, ((C₅H₅)₂VCl₂), and involves the substitution of the chloride ligands with bromide ions.

A variety of reagents can be employed to facilitate this exchange. Boron tribromide (BBr₃) is a powerful Lewis acid known to effect halide exchange reactions. The reaction would proceed as follows:

(C₅H₅)₂VCl₂ + 2/3 BBr₃ → (C₅H₅)₂VBr₂ + 2/3 BCl₃

Other sources of bromide ions, such as alkali metal bromides (e.g., NaBr, KBr) in a suitable solvent, can also be used, often driven by the precipitation of the less soluble alkali metal chloride. The efficiency of the exchange is influenced by the relative bond strengths of the V-Cl and V-Br bonds and the reaction conditions.

Interactive Data Table: Ligand Exchange Reactions in Metallocene Chemistry

| Starting Complex | Exchange Reagent | Product Type | Key Feature | Reference |

| (C₅H₅)₂VCl₂ | BBr₃ | Halide Exchange | Strong Lewis acid drives the reaction. | d-nb.info |

| Alkyl Fluoride | BBr₃ | Halogen Exchange | Conversion of C-F to C-Br bonds. | researchgate.net |

| Aryl Halide | Metal Halide Salts | Halogen Exchange | Metal-catalyzed process. | sigmaaldrich.com |

Influence of Reaction Conditions on Yield and Selectivity

The outcome of the synthesis of this compound is highly dependent on the careful control of various reaction parameters. Solvent choice, temperature, and pressure can significantly impact the yield, purity, and selectivity of the desired product.

Solvent Effects in Organometallic Synthesis

The solvent plays a critical role in the synthesis of organometallic compounds by influencing the solubility of reactants, stabilizing intermediates, and affecting reaction rates. In the context of the alkali metal cyclopentadienide route, ethereal solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly employed.

Tetrahydrofuran (THF): THF is a good solvent for many organometallic reagents and can coordinate to the metal center, influencing its reactivity. However, in some cases, the final product may retain coordinated THF, necessitating further purification steps. google.com

1,2-Dimethoxyethane (DME): DME is a chelating ether that can also effectively solvate metal cations and influence the reactivity of the cyclopentadienyl anion. Its higher boiling point compared to THF can be advantageous for reactions requiring elevated temperatures. wikipedia.org

Non-coordinating Solvents: In some synthetic protocols, non-coordinating solvents like toluene (B28343) or hexane (B92381) are used, particularly in the later stages of the reaction or during purification, to minimize solvent coordination to the final product.

Temperature and Pressure Optimization Studies

Temperature is a critical parameter that must be carefully controlled to achieve optimal yields and prevent side reactions.

Low Temperatures: Many steps in organometallic synthesis, such as the formation of the cyclopentadienyl anion and its subsequent reaction with the metal halide, are often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize the formation of byproducts from decomposition or polymerization.

Reflux Conditions: In some cases, refluxing the reaction mixture is necessary to drive the reaction to completion. google.com However, the thermal stability of the reactants, intermediates, and the final product must be considered, as higher temperatures can lead to decomposition.

Pressure is generally less of a critical parameter for the synthesis of this compound unless gaseous reactants or byproducts are involved. However, reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the air-sensitive organometallic species.

Purification Techniques and Isolation Methodologies for Air-Sensitive Compounds

The inherent instability of this compound in the presence of air and moisture necessitates the use of specialized purification and isolation techniques. nih.gov All manipulations must be performed under an inert atmosphere, typically argon or nitrogen, using either a Schlenk line or a glovebox.

Common Purification and Isolation Techniques:

Recrystallization: This is a primary method for purifying solid organometallic compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent in which it is soluble. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. For this compound, solvents such as toluene or a mixture of toluene and heptane (B126788) can be effective. The process must be carried out in an inert atmosphere, often within Schlenk glassware.

Sublimation: For compounds that are sufficiently volatile and thermally stable, sublimation can be an excellent purification method. The crude material is heated under high vacuum, causing it to transition directly from a solid to a gas, and then condense back into a solid on a cooled surface, leaving non-volatile impurities behind. This compound can be sublimed under high vacuum. americanelements.com

Solvent Removal under Vacuum: After synthesis or recrystallization, the solvent is removed under reduced pressure. This is typically done using a Schlenk line connected to a vacuum pump, often with a cold trap to collect the solvent vapors.

Cannula Filtration: To separate a solid product from a solution containing soluble impurities, cannula filtration is employed. A flexible, narrow tube (cannula) is used to transfer the supernatant liquid to another flask, leaving the solid behind. This technique is essential for handling air-sensitive solids that cannot be exposed to the atmosphere during filtration.

Washing: The isolated solid can be washed with a cold, non-polar solvent in which the compound is sparingly soluble, such as pentane (B18724) or hexane, to remove any residual soluble impurities.

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Recrystallization | Differential solubility | High purity achievable | Potential for product loss in mother liquor |

| Sublimation | Difference in volatility | Excellent for removing non-volatile impurities | Not suitable for thermally unstable compounds |

Derivatization from Related Bis(cyclopentadienyl)vanadium Complexes

This compound serves as a versatile starting material for the synthesis of a variety of other bis(cyclopentadienyl)vanadium(III) derivatives through substitution of the bromide ligand. These reactions typically involve nucleophilic substitution, where a nucleophile displaces the bromide ion. rsc.orgnih.govucl.ac.uk

Common derivatization reactions include:

Alkylation and Arylation: Reaction with organolithium (RLi), Grignard (RMgX), or organoaluminum (R₃Al) reagents can introduce alkyl or aryl groups to the vanadium center, forming compounds of the type Cp₂VR.

Reaction with Chalcogenides: this compound can react with sources of chalcogenides to form complexes with vanadium-chalcogen bonds. For instance, reaction with alkali metal thiolates (NaSR) can yield thiolate complexes (Cp₂VSR).

Formation of Pseudohalide Complexes: The bromide ligand can be substituted by various pseudohalides, such as cyanide (CN⁻), thiocyanate (B1210189) (SCN⁻), or azide (B81097) (N₃⁻), to generate the corresponding Cp₂V(X) complexes where X is the pseudohalide. researchgate.net

Insertion Reactions: Small molecules can insert into the vanadium-bromide bond. For example, carbon disulfide (CS₂) can insert to form dithiocarbamate-like ligands.

The reactivity of this compound is analogous to its more commonly studied chloride counterpart, bis(cyclopentadienyl)vanadium chloride (Cp₂VCl). The choice between the bromide and chloride precursor often depends on the specific reactivity desired and the nature of the subsequent reagents.

Table 3: Examples of Derivatization Reactions

| Reactant | Product Type | General Formula |

|---|---|---|

| Organolithium (RLi) | Alkyl/Aryl Vanadocene | Cp₂VR |

| Sodium Thiolate (NaSR) | Thiolate Complex | Cp₂VSR |

Theoretical and Computational Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict and understand the behavior of molecules. These calculations provide a framework for optimizing molecular geometries, analyzing electronic structures, and quantifying the interactions between the central vanadium atom and its ligands.

For a representative molecule, the optimized geometry can be compared with experimental data from X-ray crystallography to validate the computational method. For instance, in a study on novel palladium-N-heterocyclic carbene PEPPSI-type complexes, the experimental molecular geometry was compared with the minimized structure obtained from DFT calculations to confirm the structural and electronic properties. rsc.org Similar methodologies are applicable to Cp₂VBr to achieve a detailed understanding of its structure.

Data Table: Predicted Geometrical Parameters for a Model Cp₂VBr Structure (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| V-Cp (centroid) distance | ~2.0 Å |

| V-Br bond length | ~2.5 Å |

| Cp-V-Cp angle | ~130-135° |

| C-C bond length (in Cp ring) | ~1.4 Å |

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.org For Cp₂VBr, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity and spectroscopic properties.

Computational studies on analogous vanadocene complexes reveal that the HOMO is typically metal-based, with significant contributions from the vanadium d-orbitals. The LUMO can have mixed metal-ligand character. An energy level diagram, constructed from these calculations, illustrates the relative energies of the molecular orbitals and helps in understanding electronic transitions observed in UV-visible spectroscopy. A combined UV-photoelectron spectroscopy and computational chemistry approach has been successfully used to analyze the electronic structure of other heterocyclic compounds, providing insight into the character of their highest occupied molecular orbitals. nih.gov

DFT calculations can quantify the strength of the bonds within the Cp₂VBr molecule. The interaction energy between the vanadium atom and the cyclopentadienyl (B1206354) and bromide ligands can be calculated to assess the stability of the complex. This involves analyzing the contributions of electrostatic interactions, orbital interactions (covalent bonding), and Pauli repulsion.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are crucial for predicting and interpreting the data obtained from various spectroscopic techniques, providing a bridge between the molecular structure and the experimental observations.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like Cp₂VBr, which has an unpaired electron. Theoretical calculations can predict the EPR parameters, namely the g-tensor and the hyperfine coupling constants.

For the related vanadocene (VCp₂), extensive EPR and computational studies have been conducted. nationalmaglab.orgacs.org These studies show that the g-tensor components and the ⁵¹V hyperfine coupling constants are sensitive to the electronic structure and geometry of the complex. DFT calculations have been shown to provide accurate predictions of these parameters. acs.org For Cp₂VBr, it is expected that the bromide ligand will influence the electronic environment of the vanadium center, leading to specific values for the g-tensor and hyperfine coupling constants that can be predicted computationally.

Data Table: Representative Calculated EPR Parameters for Vanadocene Complexes

| Complex | g-tensor component | Hyperfine Coupling (A) |

|---|---|---|

| VCp₂ | g⊥ ≈ 1.991, g∥ ≈ 2.001 | A⊥ ≈ 62 MHz, A∥ ≈ 108 MHz |

Note: The values for Cp₂VBr are expected to be in a similar range, with slight variations due to the electronic effect of the bromide ligand.

While Nuclear Magnetic Resonance (NMR) spectroscopy is more commonly used for diamagnetic compounds, it can be applied to paramagnetic species, though the signals are often broad and shifted. Theoretical calculations can predict the NMR chemical shifts and shielding tensors, which are influenced by the paramagnetic nature of the molecule.

Computational approaches have been developed to reliably calculate NMR and EPR spectroscopic parameters for flexible molecules, taking into account dynamic and environmental effects. researchgate.net For Cp₂VBr, predicting the ¹H and ¹³C chemical shifts of the cyclopentadienyl rings requires specialized computational methods that can handle paramagnetic systems. These calculations can help in assigning the observed NMR signals and provide a deeper understanding of the electronic structure and magnetic properties of the molecule.

Reaction Pathway Modeling and Transition State Characterization

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For bis(cyclopentadienyl)vanadium (B1143444) halides and related compounds, density functional theory (DFT) and intrinsic reaction coordinate (IRC) calculations are powerful tools for mapping out potential energy surfaces and identifying transition states.

While specific studies on the reaction pathways of bis(cyclopentadienyl)vanadium bromide are not extensively documented, research on analogous compounds provides a framework for understanding its reactivity. For instance, studies on bis(cyclopentadienyl)vanadium(III) derivatives have explored insertion reactions. One notable reaction is the carbon monoxide-promoted insertion of tin(II) chloride into the vanadium-chlorine bond of bis(cyclopentadienyl)vanadium chloride, which results in the formation of carbonylbis(η-cyclopentadienyl)(trichlorostannio)-vanadium(III). rsc.org This type of investigation into insertion reactions is crucial for understanding how the vanadium center can be functionalized.

Furthermore, computational studies on the catalytic cycle of enzymes like vanadium chloroperoxidase (VCPO) highlight the methodologies applicable to modeling the reactivity of vanadium complexes. chemrxiv.org These studies employ DFT to calculate the energetics of various intermediates and transition states, providing a detailed picture of the reaction mechanism. chemrxiv.org The Berny algorithm is a common method utilized in such studies for locating transition state structures. chemrxiv.org By applying these computational techniques, researchers can predict the most likely reaction pathways and the energy barriers associated with them.

The general approach to modeling these reaction pathways involves:

Geometry Optimization: Finding the lowest energy structures of reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Analysis: Confirming the nature of stationary points (minima or transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the corresponding reactants and products to ensure the correct connection.

These computational tools allow for a detailed exploration of reaction mechanisms, including insertion reactions, ligand exchange, and redox processes, which are fundamental to the chemistry of this compound.

Computational Analysis of Magnetic Properties and Spin States

The magnetic properties of vanadium complexes are of significant interest due to the presence of unpaired electrons in many of its oxidation states. Computational methods, particularly in conjunction with experimental techniques like electron paramagnetic resonance (EPR) spectroscopy, are invaluable for understanding these properties.

Bis(cyclopentadienyl)vanadium(II), or vanadocene, the parent compound to the bis(cyclopentadienyl)vanadium halides, has been the subject of detailed computational studies. researchgate.net Vanadocene possesses an S = 3/2 ground state, and its magnetic and electronic properties have been investigated using a combination of DFT and multireference methods such as the spectroscopically oriented configuration interaction (SORCI) method. researchgate.net These studies have been successful in accurately calculating the zero-field splitting (D) and g-tensor values, which are key parameters in describing the magnetic anisotropy of the molecule. researchgate.net

For vanadium(IV) complexes, which have a d¹ electronic configuration, EPR spectroscopy is a powerful characterization tool. Computational studies on bis(cyclopentadienyl)vanadium(IV) complexes have been conducted to interpret experimental EPR data. rsc.org These studies involve calculating the g-tensor and the metal hyperfine tensor (A), which provides information about the distribution of the unpaired electron's spin density. rsc.org The unpaired electron in these systems typically resides in an orbital of a₁ symmetry, which is a combination of the d(z²) and d(x²-y²) orbitals. rsc.org

The combination of experimental EPR and computational DFT methods has also been successfully applied to other vanadium complexes to elucidate their electronic structure and reactivity. rsc.orgrsc.org These studies demonstrate that DFT can accurately predict magnetic parameters derived from experimental EPR spectra. rsc.orgrsc.org

Table 1: Calculated and Experimental Magnetic Parameters for Vanadocene (VCp₂)

| Parameter | Experimental Value (HFEPR) | Calculated Value (DFT) | Calculated Value (SORCI) |

| D (cm⁻¹) | +2.836(2) | 2.85–2.96 | 2.86–2.90 |

| g⊥ | 1.991(2) | - | - |

| g∥ | 2.001(2) | - | - |

| Data sourced from a study on vanadocene. researchgate.net |

Relativistic Effects in Vanadium Organometallic Systems

For heavier elements, the high velocity of core electrons necessitates the inclusion of relativistic effects in electronic structure calculations for accurate predictions of molecular properties. While vanadium is a first-row transition metal, relativistic effects, particularly scalar relativistic effects, can still play a role in precise computational models.

The theoretical foundation for including relativity in quantum chemistry lies in the Dirac equation. However, solving the full four-component Dirac equation is computationally expensive. Therefore, approximate methods have been developed, such as the Zeroth-Order Regular Approximation (ZORA). vu.nlaminer.org The ZORA formalism provides a two-component method that effectively incorporates the major relativistic corrections. vu.nlaminer.org

Relativistic effects can be broadly categorized into:

Scalar relativistic effects: These account for the relativistic mass increase of electrons, leading to the contraction of s and p orbitals and a subsequent expansion of d and f orbitals due to enhanced shielding. vu.nl

Spin-orbit coupling: This arises from the interaction of an electron's spin with its orbital angular momentum and is particularly important for understanding the electronic spectra and magnetic properties of open-shell systems.

While specific computational studies focusing on the relativistic effects in this compound are not prevalent, the general understanding is that for accurate descriptions of properties like bond energies, electronic spectra, and magnetic parameters of vanadium complexes, incorporating at least scalar relativistic effects is advisable. researchgate.net For heavier elements in the periodic table, these effects become dominant and are essential for even a qualitative understanding of their chemistry. mudring.org The development of efficient computational methods to treat these effects continues to be an active area of research. arxiv.org

Ligand Substitution Reactions on the Vanadium Center

Ligand substitution reactions are a cornerstone of the reactivity of this compound, providing pathways to a wide array of derivatives with tailored properties. These reactions can involve the displacement of the bromide ligand or, under more forcing conditions, the cyclopentadienyl ligands.

Reactivity of the Bromide Ligand

The vanadium-bromide bond in this compound is a focal point for nucleophilic substitution reactions. The bromide anion is a good leaving group, facilitating its replacement by a variety of other anionic or neutral ligands. This reactivity is analogous to that observed in the corresponding chloride complex, which undergoes facile substitution with alkyl and aryl groups. For instance, the reaction with organolithium or Grignard reagents can lead to the formation of new vanadium-carbon bonds, yielding alkyl or aryl derivatives of the bis(cyclopentadienyl)vanadium(III) moiety.

Insertion reactions into the vanadium-halide bond are also a key feature of its reactivity. Carbon monoxide, for example, can promote the insertion of other molecules into the V-Br bond, a reaction pattern also observed with the analogous chloride complex where SnCl₂ can be inserted. rsc.org This reactivity highlights the potential for this compound to serve as a precursor for the synthesis of more complex organometallic structures.

Reactivity of the Cyclopentadienyl Ligands

The cyclopentadienyl (Cp) ligands in this compound are generally considered spectator ligands, meaning they tend to remain coordinated to the vanadium center during many chemical transformations. rsc.org Their strong bonding to the metal provides a stable framework for the complex. However, under specific conditions, the Cp rings can exhibit reactivity.

While less common than reactions at the metal center, the aromatic character of the cyclopentadienyl rings allows for electrophilic substitution reactions. rsc.org However, the electron-donating nature of the Cp ligands can also make the metal center susceptible to oxidation by strong electrophiles, which can compete with ring substitution. The reactivity of the Cp ring is influenced by the electronic environment of the metal center; more electron-rich metal centers tend to activate the Cp rings towards electrophilic attack more readily.

Oxidative and Reductive Transformation Pathways

The ability of vanadium to exist in multiple stable oxidation states, primarily +2, +3, +4, and +5, is a defining characteristic of its chemistry and is central to the redox behavior of this compound.

Electron Transfer Processes and Radical Formation

This compound, with vanadium in the +3 oxidation state, can undergo both one-electron reduction and one-electron oxidation.

Reduction: The one-electron reduction of this compound yields the corresponding 15-electron vanadocene, a V(II) species. This process can be achieved using suitable reducing agents. Vanadocene is known to be highly reactive due to its coordinative unsaturation and the presence of unpaired electrons. wikipedia.org

Oxidation: Conversely, one-electron oxidation of this compound generates the cationic 16-electron species, [Cp₂VBr]⁺, where vanadium is in the +4 oxidation state. This oxidation can be accomplished electrochemically or with chemical oxidizing agents. Studies on the analogous vanadocene dichloride have shown that photo-induced oxidation can lead to the formation of a cationic species that undergoes further chemical reactions. rsc.org

These electron transfer processes often proceed through radical pathways, particularly in reactions involving changes in the oxidation state of the vanadium center. The formation of radical intermediates can influence the course and outcome of subsequent reactions.

Stability of Different Oxidation States

The cyclopentadienyl ligands play a significant role in stabilizing the various oxidation states of vanadium. rsc.org The Cp ligands are effective at accommodating both low and high oxidation states of the metal. rsc.org

The relative stability of the different oxidation states in the bis(cyclopentadienyl)vanadium framework can be qualitatively understood by considering the electron count and coordination environment. The V(III) state in the parent bromide compound is relatively stable. The reduced V(II) state (vanadocene) is a potent reducing agent, readily undergoing oxidation. wikipedia.org The oxidized V(IV) state, in the form of the cation [Cp₂VBr]⁺, is also accessible, and its stability will depend on the counterion and the surrounding medium. The V(V) oxidation state is less commonly observed in simple bis(cyclopentadienyl)vanadium complexes without strongly electron-withdrawing or oxo/imido ligands.

The redox potential for the V(II)/V(III) couple in the related vanadocene system is approximately -1.10 V, indicating that vanadocene is easily oxidized. wikipedia.org Specific redox potential data for the V(III)/V(IV) couple in this compound would provide a quantitative measure of the ease of its oxidation.

Coordination Chemistry with Ancillary Ligands

The 16-electron bis(cyclopentadienyl)vanadium(III) center in its cationic form, [Cp₂V]⁺, is known to be a reactive species that readily coordinates with a variety of ancillary ligands to achieve a more stable 18-electron configuration. rsc.org While this compound itself is a neutral 17-electron species, it can serve as a precursor to such cationic complexes, or the bromide ligand can be displaced to allow for the coordination of other ligands.

The coordination chemistry with ancillary ligands is exemplified by the reactions of the related bis(cyclopentadienyl)vanadium(III) cation with π-acidic ligands such as:

Carbon Monoxide (CO): Forms carbonyl complexes.

Isocyanides (RNC): Readily coordinates to form isocyanide adducts.

Phosphines (PR₃): Forms stable phosphine complexes. rsc.org

These reactions typically result in the formation of cationic complexes of the type [Cp₂V(L)₂]⁺, where L is the ancillary ligand. rsc.org The ability of the bis(cyclopentadienyl)vanadium(III) moiety to coordinate with a diverse range of ligands underscores its versatility as a building block in organometallic synthesis.

| Reactant System | Ancillary Ligand (L) | Product Type |

| [Cp₂V]⁺ | Carbon Monoxide (CO) | [Cp₂V(CO)₂]⁺ |

| [Cp₂V]⁺ | Isocyanides (RNC) | [Cp₂V(RNC)₂]⁺ |

| [Cp₂V]⁺ | Phosphines (PR₃) | [Cp₂V(PR₃)₂]⁺ |

Reactivity and Mechanistic Pathways of this compound

This compound, a prominent member of the vanadocene family, exhibits a rich and varied reactivity profile. This article delineates the fundamental reaction mechanisms of this organometallic compound, with a specific focus on its formation of adducts and chelate complexes, interactions with weakly coordinating anions and solvents, pathways of hydrolysis and decomposition, and its engagement in carbonylation and olefin insertion reactions. The reactivity patterns discussed herein are crucial for understanding its potential applications in synthesis and catalysis.

Catalytic Applications and Mechanistic Research in Advanced Chemical Synthesis

Polymerization Catalysis

Vanadium-based catalysts have carved a significant niche in the production of polymers. They are noted for their ability to produce high-molecular-weight polymers, often with narrow molecular weight distributions, and for their effectiveness in copolymerization reactions. nih.govrsc.org The deactivation of the active vanadium species by reduction is a primary challenge, often leading to lower activity compared to other transition metal catalysts. rsc.org

Ziegler-Natta catalysis, a cornerstone of industrial polyolefin production, utilizes transition metal compounds in conjunction with organoaluminum co-catalysts. wikipedia.org Vanadium compounds, including halides like VCl₄ and organometallic complexes, have been employed as homogeneous Ziegler-Natta catalysts since the early days of this technology. researchgate.netscispace.com These systems are typically activated by organoaluminum compounds such as triethylaluminium (Al(C₂H₅)₃) or ethylaluminium dichloride (EtAlCl₂). wikipedia.orgscispace.com

While specific studies detailing Bis(cyclopentadienyl)vanadium (B1143444) bromide in this role are limited, the behavior of analogous vanadocene complexes, particularly vanadocene dichloride (Cp₂VCl₂), provides significant insight. These metallocene catalysts, when activated, form cationic species that are the active centers for polymerization. pharmacy180.comlibretexts.org The general expectation is that Bis(cyclopentadienyl)vanadium bromide would function similarly, forming an active cationic vanadium center upon reaction with a suitable co-catalyst. The main drawback of many vanadium-based systems is their tendency for rapid catalyst deactivation, which researchers have attempted to mitigate through the use of additives or re-oxidants. researchgate.net

Vanadium catalysts are particularly valued for their unique capabilities in copolymerization, such as producing ethylene (B1197577)/α-olefin copolymers with high comonomer incorporation and creating cyclic olefin copolymers (COCs). nih.govrsc.orgmdpi.com The structure of the ligands surrounding the vanadium center and the choice of co-catalyst significantly influence the catalyst's activity and the resulting polymer's microstructure. mdpi.comvot.pl

For instance, various vanadium(III) complexes, when activated with co-catalysts like Et₂AlCl, have demonstrated good activity in the copolymerization of ethylene with norbornene, producing copolymers with high comonomer content. nih.govvot.pl The electronic and steric properties of ligands, such as phosphines, play a key role in tuning the catalyst's performance. nih.gov Similarly, vanadium complexes with bis(imino)pyridine or bis(phenolate) ligands have been explored for ethylene oligomerization and copolymerization with 1-olefins. mdpi.comrsc.org While specific data for this compound is scarce, the general performance of related vanadium systems is illustrated in the table below.

Table 1: Ethylene/1-Octene (B94956) Copolymerization using select Vanadium Catalysts

| Catalyst Precursor | Co-catalyst | Activity ( kg/(molV ·h)) | 1-Octene Content (mol%) |

|---|---|---|---|

| V-22 (bis(phenolate)pyridine) | MAO | 50 | 6.6 |

| V-29 (bis(imino)pyridine) | MAO | 2.6 | - |

| V-30 (bis(imino)pyridine) | MAO | 9.8 | - |

| V-31 (bis(imino)pyridine) | MAO | 18.1 | - |

| V-32 (salan-type) | EtAlCl₂ | 1193.5 | - |

Data sourced from a study on vanadium complexes with multidentate ligands. mdpi.com The activity of V-32 was recorded at a 1-octene concentration of 0.20 mol/L.

The mechanism of Ziegler-Natta polymerization for homogeneous metallocene catalysts is generally described by the Cossee-Arlman mechanism. wikipedia.org The process begins with the formation of an active catalytic species. For a precatalyst like this compound, this involves reaction with a co-catalyst (e.g., an alkylaluminum compound) to generate a coordinatively unsaturated, cationic vanadium alkyl species, [Cp₂VR]⁺. libretexts.org

The key steps of the catalytic cycle are:

Olefin Coordination: An incoming olefin monomer coordinates to a vacant site on the vanadium cation. libretexts.org

Migratory Insertion: The coordinated olefin then inserts into the vanadium-alkyl (V-R) bond. This step extends the polymer chain by one monomer unit and regenerates the vacant coordination site. libretexts.orgyoutube.com

Chain Propagation: The cycle of coordination and insertion repeats many times to form a long polymer chain. libretexts.org

Chain Termination: The process concludes through various pathways, such as β-hydride elimination or reaction with a chain transfer agent, which releases the polymer and regenerates a vanadium species capable of initiating a new chain. wikipedia.org

The active site is the cationic metal center where the polymer chain grows. youtube.comchemrxiv.org For catalysts derived from this compound, the active site would be the [Cp₂V-Polymer]⁺ complex. The stability and reactivity of this site are influenced by the cyclopentadienyl (B1206354) ligands and the surrounding reaction environment.

Organic Transformation Catalysis

The rich redox chemistry of vanadium, which can readily access multiple oxidation states (typically +2 to +5), makes its compounds versatile catalysts for various organic transformations. wikipedia.org

Vanadium compounds are well-known catalysts for oxidation reactions, including the epoxidation of alkenes. nrct.go.th Systems based on vanadyl acetylacetonate (B107027) (VO(acac)₂) or vanadium pentoxide are commonly used for these transformations, often employing peroxides like tert-butyl hydroperoxide (TBHP) as the oxidant. nrct.go.th The catalytic cycle generally involves the vanadium center activating the peroxide, making it a more potent oxygen-transfer agent. nrct.go.th Vanadium-based catalysts have been successfully used for the epoxidation of cyclohexene (B86901). nrct.go.th

However, the use of this compound specifically for cyclohexene epoxidation is not prominently featured in the literature. While vanadium compounds are active in peroxidative bromination reactions, where a V(V) or V(IV) state is typically active, the direct application of a V(III) complex like vanadocene bromide for epoxidation seems less common. nih.gov The oxidation catalysis is often dominated by higher oxidation state vanadium species. wikipedia.org

The different oxidation states of vanadium allow its compounds to act as either oxidizing or reducing agents. wikipedia.org Vanadium(II) compounds are notable reducing agents. wikipedia.org Specifically, vanadocene (Cp₂V), a V(II) complex, is a powerful organometallic reducing agent with 15 valence electrons, making it highly reactive. psu.eduresearchgate.netwikipedia.org It has been used to reduce iron salts to prepare ultrafine magnetic iron powders under mild conditions. psu.edu

This compound is a V(III) compound. While not as strongly reducing as its V(II) counterpart, V(III) species still participate in redox reactions. The chemistry of vanadocene derivatives shows a rich redox behavior, and these compounds can be synthesized through various routes. researchgate.netresearchgate.net The role of a specific compound as a reducing agent depends on the reaction partner and conditions, but typically lower oxidation states of vanadium are harnessed for their reducing power. wikipedia.org

Research into Precursor Applications in Materials Science

The organometallic compound this compound serves as a valuable precursor in the field of materials science, particularly in the synthesis of thin films and the development of advanced materials through vapor deposition techniques.

Chemical Vapor Deposition (CVD) Precursors for Thin Film Synthesis

This compound is recognized as a precursor material for thin film deposition. americanelements.com Organometallic compounds, especially cyclopentadienyl (Cp) complexes, are often favored as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). azonano.com This preference is due to their advantageous properties, such as volatility and reactivity at appropriate temperatures, which facilitate the formation of films with minimal impurities. azonano.com The vanadocene framework is a key component in this application; for instance, cyclopentadienyl complexes of vanadium are used to produce pure vanadium metal films at temperatures typically above 500°C, often requiring hydrogen gas to mitigate carbon contamination. azonano.com

The utility of this compound as a CVD precursor is underscored by its physical properties. A critical characteristic for any CVD precursor is its ability to transition into a gaseous state without decomposition, which is indicated by its sublimation point. americanelements.com The process of CVD involves generating reactive species in a gaseous phase which then deposit onto a substrate to form a solid film. azonano.com In Metal-Organic Chemical Vapor Deposition (MOCVD), a subset of CVD, metal-organic compounds like this compound are used to create thin films of metals, metal oxides, or metal nitrides. azonano.com Patent literature further supports the use of Group V metal complexes, including those with cyclopentadienyl ligands, for depositing films with superior uniformity and continuity. google.com

| Property | Description | Relevance to CVD |

| Compound Type | Organometallic | Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD). americanelements.comazonano.com |

| Key Ligand | Cyclopentadienyl (Cp) | Confers volatility and suitable reactivity for deposition processes. azonano.com |

| Volatility | Sublimes at 165°C (at 0.2 mm Hg) americanelements.com | Allows the compound to be transported in the vapor phase to the substrate surface without thermal decomposition. |

| Application | Thin Film Deposition | Used to grow thin films of vanadium metal, oxides, or nitrides. azonano.comgoogle.com |

Development of Advanced Functional Materials

The application of this compound as a precursor directly contributes to the development of advanced functional materials. CVD processes enable the fabrication of thin films with high uniformity, precise thickness control, high density, and few defects. azonano.com These characteristics are essential for materials used in demanding technological applications.

Films derived from Group V precursors containing cyclopentadienyl ligands are noted for their superior properties, including low electrical resistance. google.com Such films are integral to the manufacturing of semiconductor devices and other electronics. azonano.comgoogle.com The functional properties of materials produced via CVD are diverse, spanning mechanical, electrochemical, electrical, and optical applications. rsc.org For example, thin films created through these methods are used for corrosion-resistant and wear-resistant protective coatings, optical storage media, and components for microelectronic devices like integrated circuits and radiation detectors. azonano.com The precise control offered by CVD allows for the creation of high-fidelity functional films, and the choice of precursor is a critical parameter governing the final material's properties. rsc.org

Ligand Design Strategies for Enhanced Catalytic Performance

While this compound has applications as a precursor, the principles of ligand design are crucial for tuning the catalytic properties of related vanadium complexes. Ligand design involves the strategic creation and modification of molecules that bind to a metal center to influence its reactivity, selectivity, and stability. numberanalytics.comnumberanalytics.com For a complex like this compound, the cyclopentadienyl (Cp) ligands are the primary targets for modification.

The optimization of catalytic performance relies on balancing two main factors:

Electronic Properties : Modifying substituents on the cyclopentadienyl rings can alter the electron density at the vanadium center. Adding electron-donating groups can enhance the metal's reactivity, potentially improving catalytic performance. numberanalytics.com Conversely, electron-withdrawing groups can reduce reactivity. numberanalytics.com Computational methods, such as Density Functional Theory (DFT), are often used to predict these electronic effects. numberanalytics.comresearchgate.net

Steric Properties : Adjusting the size or bulkiness of the ligands can control access of substrate molecules to the catalytic metal center. numberanalytics.com This steric hindrance can be used to improve the selectivity of a reaction, favoring the formation of a specific product. numberanalytics.com

Modern strategies often employ an iterative cycle of computational modeling and experimental validation to find the optimal ligand structure for a specific catalytic reaction. researchgate.net This approach allows for the efficient fine-tuning of a catalyst's properties, such as reaction rate and catalyst longevity, for a desired chemical transformation. numberanalytics.com

| Strategy | Objective | Method |

| Tuning Electronic Properties | Modify the reactivity of the vanadium center. | Introduce electron-donating or electron-withdrawing groups to the cyclopentadienyl ligands. numberanalytics.com |

| Steric Modulation | Control substrate access and improve reaction selectivity. | Increase or decrease the steric bulk of the cyclopentadienyl ligands. numberanalytics.comnumberanalytics.com |

| Computational Modeling | Predict the effect of ligand modifications before synthesis. | Utilize methods like DFT to calculate electronic and steric parameters of potential ligands. researchgate.netresearchgate.net |

Advanced Topics and Emerging Research Directions

Supramolecular Chemistry and Self-Assembly of Bis(cyclopentadienyl)vanadium (B1143444) Bromide Derivatives

The exploration of supramolecular chemistry involving bis(cyclopentadienyl)vanadium bromide and its derivatives is a growing field of interest. The inherent properties of the vanadocene moiety, such as its paramagnetic nature and redox activity, make it an attractive building block for the construction of complex supramolecular architectures. The self-assembly of these derivatives is often driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Researchers have investigated the inclusion of vanadocene dichloride and its derivatives within cyclodextrins, revealing the formation of true inclusion compounds with β- and γ-cyclodextrins. researchgate.net This demonstrates the potential for creating host-guest systems where the vanadocene unit is encapsulated, potentially altering its reactivity and physical properties. Such assemblies are crucial for developing new materials with tailored electronic and magnetic characteristics. The ability to control the self-assembly process through ligand modification on the cyclopentadienyl (B1206354) rings opens up possibilities for designing intricate and functional supramolecular structures.

Photoinduced Processes and Photochemistry of the Compound

The photochemistry of this compound and related vanadocene compounds is an area with significant potential for development. While extensive studies on the photochemical properties of ferrocene (B1249389) have been conducted, the photoinduced processes of its vanadium analogue are less explored. wikipedia.org The interaction of light with these molecules can trigger various processes, including ligand dissociation, redox reactions, and structural rearrangements.

For instance, the photochemistry of related vanadocene complexes has been shown to induce reactions such as the carbonylation of [V(cp)₂(CO)] to form [V(cp)(CO)₄]. rsc.org Understanding the fundamental photochemical pathways of this compound is essential for its potential application in light-driven catalysis, photo-functional materials, and molecular switches. Future research in this area will likely focus on elucidating the excited-state dynamics and the nature of the photoactive states to harness their reactivity in a controlled manner.

Investigations into Ordered Magnetic States and Spin Coupling Phenomena

The magnetic properties of this compound and its derivatives are of fundamental interest due to the presence of the paramagnetic V(III) or V(IV) center. rsc.org This leads to investigations into ordered magnetic states and spin coupling phenomena in both mononuclear and polynuclear systems. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to probe the electronic structure and magnetic behavior of these compounds. caltech.edu

Studies on related vanadocene complexes have demonstrated the ability to tune the magnetic properties through ligand modification. For example, in vanadocene(IV) dicyanide complexes, strong super-hyperfine coupling has been observed when using ¹³C labeled cyanide, providing detailed insight into the spin distribution within the molecule. nih.gov In dimeric vanadium(IV) compounds, weak ferromagnetic metal-metal exchange interactions have been identified. rsc.org The investigation of these magnetic interactions is crucial for the design of molecular magnets and materials for spintronics, where the control of spin states is paramount.

Table 1: Magnetic Properties of Selected Vanadium Complexes

| Compound | Vanadium Oxidation State | Magnetic Behavior | Reference |

|---|---|---|---|

| [(VO)₂(μ-L-κ⁴ONNO)₂] | IV | Weak Ferromagnetic Coupling | rsc.org |

| (CH₃C₅H₄)₂V(CN)₂ | IV | Super-hyperfine Coupling | nih.gov |

Interdisciplinary Research with Bioinorganic Chemistry (Focus on coordination and redox, not biological effects)

The intersection of this compound chemistry with bioinorganic chemistry focuses on its coordination and redox behavior with biologically relevant molecules. While the biological effects are outside the scope of this article, the fundamental chemical interactions are a key area of research. The vanadocene unit can interact with various biomolecules, and understanding these interactions at a molecular level is crucial.

The coordination chemistry of vanadium is diverse, with the ability to form complexes with various coordination numbers. wikipedia.org The redox potential of the V(III)/V(IV) couple in vanadocene derivatives is sensitive to the coordinating ligands. wikipedia.org Research in this area investigates the speciation of vanadocene compounds in aqueous solutions and their interactions with bioligands such as amino acids, peptides, and components of blood plasma. researchgate.net These studies often employ techniques like EPR and ESI-MS to characterize the resulting coordination complexes and to understand the influence of the biological environment on the redox properties of the vanadium center.

Computational Design of Novel this compound Analogs

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in the design and understanding of novel this compound analogs. researchgate.netnih.gov DFT calculations allow for the prediction of geometric and electronic structures, spectroscopic properties, and reaction mechanisms, providing valuable insights that complement experimental findings. rsc.org

Researchers use computational methods to study the effects of substituents on the cyclopentadienyl rings or the replacement of the bromide ligand with other functionalities. researchgate.net These theoretical studies can predict how modifications will influence the compound's stability, reactivity, and electronic properties. For example, DFT calculations have been used to investigate the electronic spectra and non-bonded interactions of related metallocene complexes. researchgate.net This computational pre-screening of potential analogs can guide synthetic efforts towards compounds with desired characteristics for specific applications.

Future Research Avenues and Unexplored Reactivity

The field of this compound chemistry continues to evolve, with several promising avenues for future research. A significant area of exploration is the activation of small molecules. While the reactivity of vanadocene with carbon monoxide and dinitrogen oxide has been investigated, its potential to activate other small molecules like carbon dioxide or methane (B114726) remains largely unexplored. rsc.orgrsc.org

Further investigation into insertion reactions, similar to the insertion of SnCl₂ into the V-Cl bond of a related complex, could lead to novel synthetic methodologies. rsc.org The development of new catalytic applications for this compound and its derivatives is another key research direction. This could involve leveraging its unique redox properties in organic synthesis or polymerization catalysis. The synthesis and characterization of heterometallic complexes containing the this compound fragment could also lead to materials with interesting cooperative effects and functionalities.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Vanadocene dichloride |

| Ferrocene |

| [V(cp)₂(CO)] |

| [V(cp)(CO)₄] |

| Vanadocene(IV) dicyanide |

| VCp₂Cl₂ |

| [(VO)₂(μ-L-κ⁴ONNO)₂] |

| (CH₃C₅H₄)₂V(CN)₂ |

| [V(cp)₂Cl] |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Bis(cyclopentadienyl)vanadium bromide, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized by reacting vanadium halides (e.g., VCl₃) with sodium cyclopentadienide (NaCp) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. The reaction mixture is refluxed for 12–24 hours, followed by filtration and solvent removal. Purification involves recrystallization from toluene or hexane. Purity is verified using nuclear magnetic resonance (¹H/¹³C NMR), elemental analysis (C/H/N), and X-ray diffraction to confirm crystallinity and ligand coordination . For regulatory-grade purity, USP standards recommend additional chromatographic methods (e.g., HPLC) and mass spectrometry .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : To determine molecular geometry and ligand bonding angles.

- Electron paramagnetic resonance (EPR) : To probe the oxidation state and electronic environment of the vanadium center.

- Magnetic susceptibility measurements : Using SQUID magnetometry to assess paramagnetic behavior.

- Infrared (IR) spectroscopy : To identify ν(C=C) stretching frequencies of the cyclopentadienyl ligands.

Cross-referencing with NIST spectral databases ensures accuracy in peak assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its air-sensitive and potentially toxic nature, handling must occur in a glovebox or Schlenk line under inert gas. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with dry sand and disposed of as hazardous waste. First-aid measures for inhalation involve immediate removal to fresh air and medical consultation, while skin contact requires thorough washing with soap and water .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported magnetic moments of this compound across studies?

- Methodological Answer : Contradictions often arise from synthetic conditions (e.g., solvent polarity, temperature) influencing ligand field effects. To address this:

- Systematic replication : Synthesize the compound under controlled variables (e.g., solvent: THF vs. DME).

- Advanced magnetometry : Use SQUID measurements at multiple temperatures (2–300 K) to isolate temperature-dependent paramagnetism.

- Computational modeling : Density functional theory (DFT) calculations can predict electronic configurations and compare them with experimental data .

Q. What mechanistic insights explain the catalytic activity of this compound in olefin polymerization?

- Methodological Answer : The vanadium center’s d-orbital geometry and ligand steric effects dictate catalytic efficiency. Experimental approaches include:

- Kinetic studies : Monitor polymerization rates using in situ IR or UV-vis spectroscopy.

- Ligand substitution experiments : Replace bromide with other halides to assess electronic effects.

- Theoretical frameworks : Use molecular orbital theory to correlate ligand symmetry (e.g., Cp ring tilt) with activation energy barriers .

Q. How can the electronic structure of this compound be correlated with its redox behavior in electrochemical applications?

- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) reveals redox potentials. Complementary techniques:

- X-ray absorption spectroscopy (XAS) : To probe oxidation state changes at the vanadium K-edge.

- EPR spin-trapping : Identify transient radical intermediates during redox cycles.

- DFT-based band structure analysis : Predict HOMO-LUMO gaps and compare with experimental CV data .

Data Contradiction and Theoretical Analysis

Q. Why do computational models of this compound’s electronic properties sometimes conflict with experimental observations?

- Methodological Answer : Discrepancies often stem from approximations in DFT functionals (e.g., B3LYP vs. PBE) or neglect of relativistic effects in heavy atoms. Mitigation strategies:

- Hybrid QM/MM approaches : Combine quantum mechanics with molecular mechanics for ligand dynamics.

- Multireference calculations : Use CASSCF/CASPT2 for accurate treatment of open-shell vanadium species.

- Experimental benchmarking : Validate models against high-resolution XAS or EPR data .

Methodological Framework for Research Design

Q. How should a research proposal on this compound integrate theoretical and experimental frameworks?

- Methodological Answer :

- Hypothesis formulation : Link synthetic modifications (e.g., ligand substitution) to predicted changes in catalytic activity using ligand field theory.

- Iterative validation : Compare experimental results (e.g., reaction yields) with DFT-predicted transition states.

- Data triangulation : Use spectroscopic, kinetic, and computational data to build a cohesive mechanistic narrative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.